molecular formula C19H27N5O B2444034 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide CAS No. 1396887-42-5

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide

Cat. No. B2444034
CAS RN: 1396887-42-5
M. Wt: 341.459
InChI Key: UVSMNPQBJLNFIA-UHFFFAOYSA-N
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Description

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide, also known as PEP112, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PEP112 is a small molecule that has been shown to have promising effects in various pre-clinical studies.

Mechanism of Action

The exact mechanism of action of 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide is not fully understood. However, it has been suggested that this compound exerts its neuroprotective effects by modulating the expression of various genes involved in oxidative stress, inflammation, and apoptosis. This compound has also been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of various neurotransmitters, such as dopamine and serotonin, in the brain. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain and peripheral tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects in the brain. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide. One area of interest is investigating the potential use of this compound in treating neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of interest is investigating the potential use of this compound in treating psychiatric disorders, such as depression and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide can be synthesized using a multistep process. The synthesis starts with the reaction of 1H-pyrazole-1-carboxylic acid with 2-bromoethanol to form 2-(1H-pyrazol-1-yl)ethanol. This intermediate is then reacted with N-(3-phenylpropyl)piperazine-1-carboxamide in the presence of a base to obtain this compound. The final product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis. Additionally, this compound has been investigated for its potential use in treating depression and anxiety disorders.

properties

IUPAC Name

N-(3-phenylpropyl)-4-(2-pyrazol-1-ylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c25-19(20-9-4-8-18-6-2-1-3-7-18)23-15-12-22(13-16-23)14-17-24-11-5-10-21-24/h1-3,5-7,10-11H,4,8-9,12-17H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSMNPQBJLNFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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